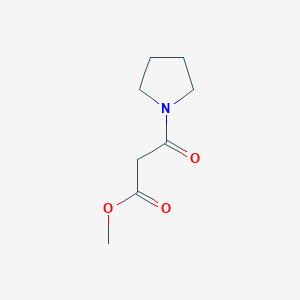

3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-oxo-3-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)6-7(10)9-4-2-3-5-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMWBIRNDXNLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76311-92-7 | |

| Record name | methyl 3-oxo-3-(pyrrolidin-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester typically involves the reaction of pyrrolidine with a suitable acylating agent. One common method involves the use of methyl 3-oxopropionate as the acylating agent. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the pyrrolidine on the acylating agent.

Industrial Production Methods

In an industrial setting, the production of 3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.

Wissenschaftliche Forschungsanwendungen

3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical reactions. The pathways involved may include the formation of enzyme-substrate complexes and subsequent catalytic transformations.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Key Structural Analogues and Their Modifications

Physicochemical and Pharmacological Comparisons

Key Research Findings

- Bioisosteric Replacements : Replacing pyrrolidine with pyridine or pyrazole rings enhances target selectivity in kinase inhibitors but reduces solubility .

- Fluorine Effects: The trifluoromethyl group in Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate improves membrane permeability by 2–3-fold compared to non-fluorinated analogues .

- Synthetic Challenges : Complex analogues (e.g., pyridin-4-ylmethyl-substituted derivatives) require stringent purification due to stereochemical heterogeneity .

Biologische Aktivität

The compound 3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester , also known as methyl 3-oxo-3-(pyrrolidin-1-yl)propanoate, is a synthetic organic compound with potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester is , and it has a molecular weight of 173.19 g/mol. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 173.19 g/mol |

| CAS Number | [Not Available] |

| Solubility | Soluble in organic solvents |

| Structure | Structure |

Anticancer Activity

Recent studies have indicated that compounds structurally related to 3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester exhibit significant anticancer properties. For example, derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cells

A study reported the synthesis of derivatives with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells. The compounds exhibited selective toxicity towards cancerous cells while sparing normal cells, indicating a potential therapeutic index for further development .

The biological activity of 3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester may be attributed to its ability to inhibit key signaling pathways involved in cancer cell survival and proliferation. Notably, some studies suggest that these compounds can interact with heat shock proteins (HSP90) and other molecular targets that regulate apoptosis and cellular stress responses.

Table 2: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HCT-116 | 0.12 - 0.81 | Induction of apoptosis |

| Selectivity | HEK-293 (normal) | >100 | Specificity to cancerous cells |

Synthesis and Derivatives

The synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the pyrrolidine ring followed by the introduction of the propionic acid moiety.

Synthetic Route Overview

- Formation of Pyrrolidine : Starting materials are reacted under basic conditions.

- Introduction of Carbonyl Group : Oxidative methods are employed to introduce the keto group.

- Esterification : The final step involves methylation to form the methyl ester.

Q & A

Basic: What are the standard synthetic routes for 3-oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a multi-step synthesis, pyrrolidine reacts with a β-keto ester precursor (e.g., methyl 3-oxopropionate) under basic conditions. Evidence from similar compounds shows that ethanol with piperidine as a catalyst at 0–5°C for 2 hours is effective for analogous β-keto ester derivatives . Optimization focuses on solvent polarity (e.g., ethanol vs. THF), temperature control to minimize side reactions, and stoichiometric ratios of pyrrolidine to the ester precursor. LCMS (e.g., m/z 501 [M+H]+ in related compounds) is used to monitor reaction progress .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., methyl ester peaks at δ ~3.6 ppm) and carbonyl groups (δ ~170–175 ppm).

- Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 501 in analogs) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related β-keto-pyrrolidine derivatives (e.g., 3-oxo-3-(piperidin-1-yl)propanenitrile) .

- HPLC : Purity assessment (>98% is typical for research-grade material) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LCMS adducts)?

Discrepancies may arise from tautomerism, solvent effects, or impurities. For instance:

- Tautomeric Equilibria : The β-keto group may exist in keto-enol forms, altering NMR signals. Use deuterated DMSO to stabilize enolic forms for clearer spectra.

- Adduct Formation in LCMS : Sodium or potassium adducts (e.g., [M+Na]+) can complicate mass analysis. Add formic acid to the mobile phase to suppress adducts .

- Impurity Identification : Compare retention times in HPLC with authentic standards or use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

Advanced: What challenges arise in synthesizing derivatives of this compound (e.g., substituted pyrrolidine analogs)?

Key challenges include:

- Steric Hindrance : Bulky substituents on pyrrolidine may reduce nucleophilicity, requiring higher temperatures or polar aprotic solvents (e.g., DMF).

- Regioselectivity : Competing reactions (e.g., N- vs. O-alkylation) necessitate protective groups. For example, tert-butyldimethylsilyl (TBS) protection is used in related syntheses to block hydroxyl groups .

- Byproduct Formation : Side products from over-alkylation or decomposition (e.g., ester hydrolysis) require careful pH control and inert atmospheres.

Advanced: How can computational methods guide the design of novel derivatives with enhanced bioactivity?

- Docking Studies : Predict binding affinity to target proteins (e.g., enzymes like kinases) using software such as AutoDock.

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity data from analogs .

- DFT Calculations : Optimize geometries and evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Basic: What are the documented applications of this compound in medicinal chemistry?

While direct data on 3-oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester is limited, structurally related β-keto esters are used as:

- Enzyme Inhibitors : Intermediates in protease or kinase inhibitor synthesis.

- Building Blocks : For heterocyclic compounds (e.g., pyridazines, thiazolidinones) via cyclocondensation .

- Pharmacophore Components : Modulating solubility and bioavailability in drug candidates .

Advanced: How do reaction conditions (e.g., pressure, solvent) impact yield in large-scale syntheses?

- High-Pressure Reactions : Using Q-tube reactors at 130°C improves yields in cyclization reactions (e.g., pyridazine derivatives from β-keto esters) by accelerating kinetics .

- Solvent Choice : Ethanol or acetic acid enhances solubility of intermediates, while DCM/THF mixtures improve selectivity in multi-step reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may reduce reaction times but require rigorous purification to avoid metal contamination.

Basic: What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods due to potential volatility of ester groups.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced: How can researchers address low yields in the final esterification step?

- Activating Agents : Use DCC (N,N'-dicyclohexylcarbodiimide) or EDCI to promote ester bond formation.

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 20 minutes at 100°C vs. 2 hours conventionally) .

- Dean-Stark Traps : Remove water in reversible esterification to shift equilibrium toward product .

Advanced: What strategies validate the biological activity of derivatives in vitro?

- Enzyme Assays : Measure IC50 values against target enzymes (e.g., proteases) using fluorogenic substrates.

- Cellular Uptake Studies : Use fluorescently tagged derivatives and flow cytometry to assess permeability.

- Metabolic Stability Tests : Incubate derivatives with liver microsomes to evaluate half-life and guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.